Arachidonic Acid methyl ester-d8

Description

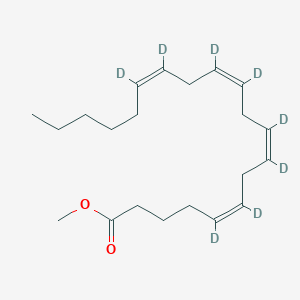

Structure

3D Structure

Properties

IUPAC Name |

methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDNKMQBYGNIW-SHGAEZPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization of Arachidonic Acid Methyl Ester D8

Chemical Synthesis Pathways for Deuterated Eicosatetraenoates

The synthesis of deuterated eicosatetraenoates, including arachidonic acid methyl ester-d8, involves complex, multi-step chemical processes designed to introduce deuterium (B1214612) at specific locations within the molecule while maintaining the correct geometry of the four double bonds.

Utilization of Common Precursor Compounds in Multi-step Synthesis

The synthesis of complex molecules like arachidonic acid-d8 often employs a divergent strategy. This approach involves creating a common, advanced intermediate that can be used to generate a variety of target molecules. nih.gov This method is efficient as it allows for the introduction of the isotopic label late in the synthetic route, minimizing the loss of expensive deuterated reagents. nih.gov

One common pathway involves the synthesis of a tetraacetylenic (containing four triple bonds) acid precursor. This precursor is then catalytically reduced to form the desired all-cis polyunsaturated fatty acid. iaea.org For instance, the synthesis of a d4-analogue of methyl arachidonate (B1239269) was achieved by first preparing the deuterated tetraacetylenic acid precursor through a series of Grignard coupling reactions. iaea.org Other strategies start with simpler deuterated building blocks. For example, fully deuterated oleic acid has been synthesized from deuterated precursors like azelaic acid and nonanoic acid, which were deuterated using hydrothermal H/D exchange reactions. ansto.gov.au

Wittig reactions are also frequently employed to construct the carbon skeleton and introduce the double bonds with the desired stereochemistry. nih.gov This can involve reacting a substituted phosphonium (B103445) salt with a deuterated or protiated aldehyde to generate the specific diene structures required for the full arachidonate chain. nih.gov

| Precursor Type | Synthetic Reaction | Purpose | Reference |

| Tetraacetylenic Acid | Catalytic Reduction (e.g., with Lindlar catalyst) | Forms all-cis double bonds from triple bonds. | iaea.org |

| Deuterated Aldehydes & Phosphonium Salts | Wittig Reaction | Constructs the carbon chain and introduces specific double bonds. | nih.gov |

| Deuterated Saturated Acids (e.g., nonanoic acid-d17) | Reduction (e.g., with LiAlD₄) followed by coupling reactions | Creates deuterated building blocks for further assembly. | ansto.gov.au |

| Advanced Polyunsaturated Intermediates | Divergent Synthesis | Allows for late-stage introduction of labels to create various labeled targets from one common precursor. | nih.gov |

Stereochemical Considerations in Double Bond Formation

Arachidonic acid possesses four double bonds, all in the cis (or Z) configuration. wikipedia.org Maintaining this specific stereochemistry is a critical challenge during chemical synthesis. The geometry of the double bonds significantly impacts the molecule's three-dimensional shape and its biological function.

A classic and effective method for ensuring cis stereochemistry is the partial hydrogenation of an alkynyl (triple bond) precursor using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). iaea.org This method selectively reduces triple bonds to cis-alkenes.

The Wittig reaction is another key tool where stereochemical outcomes can be controlled. The choice of the specific Wittig reagent and reaction conditions can favor the formation of the cis isomer, which is essential for assembling the skipped diene systems (C=C-CH₂-C=C) found in arachidonic acid. nih.gov The precise control afforded by these synthetic methods is crucial to avoid the formation of unwanted trans isomers, which have different physical and biological properties. researchgate.netyoutube.com

Isotopic Enrichment and Positional Specificity of Deuteration

The standard commercially available this compound is specifically labeled at the vinylic positions. The formal chemical name is 5Z,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, methyl ester. biomol.comcaymanchem.com This indicates that one deuterium atom is located on each of the eight carbon atoms that form the four double bonds.

Achieving high isotopic enrichment and precise positional specificity is paramount for the compound's use as an internal standard. Syntheses are designed to introduce deuterium at these exact sites, for example, by using deuterated reagents in specific steps like a reduction with lithium aluminum deuteride (B1239839) (LiAlD₄) or by starting with pre-deuterated building blocks. ansto.gov.aunih.gov

Commercial preparations typically have a high degree of deuteration, often with an isotopic purity of ≥98 atom % D or stated as >99% of deuterated forms ranging from d1 to d8. caymanchem.comcaymanchem.comsigmaaldrich.com This indicates that while the d8 species is the most abundant, a distribution of isotopologues (molecules with different numbers of deuterium atoms) is present. The specific deuteration at the double bonds, rather than the bis-allylic positions, is significant as it provides a distinct mass shift without altering the sites most susceptible to oxidation in many biological reactions. nih.gov

Analytical Verification of Synthesized this compound Purity and Isotopic Integrity

To confirm the identity, purity, and isotopic composition of newly synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed. These methods are essential to validate the compound for its intended use in quantitative research.

Spectroscopic and Chromatographic Characterization Techniques

Mass Spectrometry (MS) is the primary tool for determining isotopic enrichment and confirming the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the analyte from impurities and then analyze its mass-to-charge ratio. biomol.comcaymanchem.com High-resolution mass spectrometry can resolve and quantify the distribution of different isotopologues (e.g., D7, D8, D9). acs.org Tandem MS (MS/MS) can further be used to fragment the molecule, which helps confirm the location of the deuterium labels. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. High-field ¹H NMR can show the disappearance of signals corresponding to the protons that have been replaced by deuterium. ansto.gov.au ¹³C NMR is also used to characterize the carbon backbone. iaea.org Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can definitively correlate protons and their attached carbons, providing unambiguous confirmation of the deuteration sites. nih.gov

Chromatography , including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is used to assess the chemical purity of the compound. iaea.org By comparing the retention time of the synthesized product to a known standard of the non-deuterated analogue, its identity can be supported. These techniques effectively separate the target compound from any starting materials, byproducts, or isomers (such as trans-isomers) that may have formed during the synthesis.

| Analytical Technique | Purpose of Analysis | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Assesses chemical purity and confirms molecular weight and isotopic enrichment. | biomol.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used as an internal standard for quantification; confirms purity and isotopic distribution. | caymanchem.comcaymanchem.com |

| High-Resolution Mass Spectrometry | Quantifies the distribution of isotopologues (D1-D8). | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Confirms the chemical structure and the precise location of deuterium atoms. | iaea.organsto.gov.aunih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and assesses chemical purity. | nih.gov |

Advanced Analytical Approaches for Detection and Quantification of Arachidonic Acid Methyl Ester D8 and Its Metabolites

Mass Spectrometry-Based Platforms in Lipid Analysis

Mass spectrometry (MS) has become the cornerstone of modern lipid analysis, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation techniques, MS platforms can resolve, identify, and quantify thousands of lipid species from complex biological matrices. The choice of platform depends on the specific analytical goal, from broad profiling to the targeted quantification of specific molecules like arachidonic acid and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. nih.gov To make them suitable for GC analysis, fatty acids, which are typically non-volatile, must first be chemically modified through a process called derivatization. nih.gov The most common method is esterification to form fatty acid methyl esters (FAMEs), which are more volatile and have better chromatographic properties. nih.govscioninstruments.com

In this workflow, lipids are extracted from a biological sample, and the fatty acids are converted to their FAMEs. Arachidonic Acid Methyl Ester-d8 is introduced as an internal standard during sample preparation. The FAME mixture is then injected into the GC, where the compounds are separated based on their boiling points and polarity on a capillary column. uib.no As the separated FAMEs exit the column, they enter the mass spectrometer, where they are ionized and detected. The mass spectrometer can easily distinguish between the endogenous arachidonic acid methyl ester and the co-eluting deuterated d8-standard due to the mass difference, enabling precise quantification. chromatographyonline.com

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Derivatization | Transesterification with methanolic HCl or acetyl-chloride | Converts fatty acids into volatile FAMEs for GC analysis. nih.gov |

| GC Column | Polar capillary column (e.g., SLB-5ms, BPX70) | Separates FAMEs based on chain length, degree of unsaturation, and isomerism. uib.nosigmaaldrich.com |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample upon injection. sigmaaldrich.com |

| Oven Temperature Program | Ramped program (e.g., 70°C to 240°C at 5°C/min) | Achieves chromatographic separation of a wide range of FAMEs. sigmaaldrich.com |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the analytes through the column. sigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Fragments the molecules to produce characteristic mass spectra for identification. sigmaaldrich.com |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM enhances sensitivity for target compounds, while Full Scan provides comprehensive spectral data. nih.gov |

For the analysis of intact complex lipids and a broader range of metabolites in their native state, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. youtube.com Unlike GC-MS, LC-MS/MS often does not require derivatization, allowing for the analysis of a more diverse set of molecules, including phospholipids (B1166683), sphingolipids, and eicosanoids, directly from a biological extract. nih.gov This technique is central to the field of lipidomics, which aims to profile the entire lipid complement (lipidome) of a cell or organism. youtube.com

The workflow involves extracting lipids from a sample, often with the addition of a suite of internal standards, including this compound for the quantification of its specific class. The extract is separated via liquid chromatography before entering the mass spectrometer. A tandem mass spectrometer (like a triple quadrupole) is used for its high specificity and sensitivity, often in a mode called Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. nih.gov This allows for highly selective and quantitative analysis of dozens to hundreds of lipids in a single run. nih.gov

| Step | Description | Example |

|---|---|---|

| 1. Sample Preparation | Lipids are extracted from the biological matrix (e.g., plasma, tissue). | Protein precipitation with a solvent like methanol, followed by liquid-liquid or solid-phase extraction. nih.gov |

| 2. Internal Standard Spiking | A known amount of deuterated standards, including this compound, is added. | Addition of a standard mix to the sample prior to extraction to account for analytical variability. |

| 3. Chromatographic Separation | The lipid extract is separated using Ultra-High Performance Liquid Chromatography (UHPLC). | Separation on a C18 reversed-phase column with a gradient of water and organic solvents like acetonitrile/methanol. nih.gov |

| 4. Ionization | Analytes are ionized as they elute from the LC column. | Electrospray Ionization (ESI) in both positive and negative modes to detect different lipid classes. nih.gov |

| 5. MS/MS Detection | A tandem mass spectrometer detects and quantifies the lipids. | Using Multiple Reaction Monitoring (MRM) to monitor specific transitions for each lipid and its internal standard. nih.gov |

| 6. Data Analysis | Quantification is achieved by comparing the peak area of the endogenous lipid to its deuterated standard. | Calculating the concentration of arachidonic acid based on the ratio to Arachidonic Acid-d8. |

The identification of unknown metabolites is a significant challenge in lipidomics. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a powerful solution. nih.gov HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 parts-per-million). tmc.edu This precision allows for the confident determination of an unknown metabolite's elemental formula, which is a critical first step in its structural annotation. acs.org

When analyzing the complex mixture of metabolites derived from arachidonic acid, many compounds can have very similar nominal masses. HRMS can distinguish between these isobaric or near-isobaric species, which would be indistinguishable with a lower-resolution instrument. mdpi.com When coupled with fragmentation techniques (MS/MS), HRMS provides high-accuracy data for both the parent ion and its fragments, enabling researchers to piece together the structure of novel eicosanoids and other lipid mediators. nih.gov

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |

|---|---|---|

| Measured Mass | Nominal mass (e.g., 320 m/z) | Exact mass (e.g., 320.2345 m/z) |

| Elemental Formula | Many possibilities for a given nominal mass. | A unique elemental formula can be proposed based on the exact mass. acs.org |

| Specificity | Lower; cannot distinguish between compounds with the same nominal mass. | Higher; can resolve compounds with very small mass differences. mdpi.com |

| Confidence in Annotation | Low to moderate; relies heavily on retention time matching to standards. | High; based on accurate mass of precursor and fragment ions. nih.gov |

Recent innovations have led to hybrid techniques that provide additional dimensions of separation, further enhancing the ability to analyze complex lipidomes.

Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS): This powerful technique combines three separation methods. HILIC separates lipids based on the polarity of their headgroups. nih.govresearchgate.net Ion Mobility Spectrometry (IM), performed in the gas phase after ionization, separates ions based on their size, shape, and charge, providing a collisional cross-section (CCS) value for each ion. nih.govnih.gov This is then followed by mass analysis (MS). This multi-dimensional separation is exceptionally effective at resolving isobaric and isomeric lipids that may not be separable by chromatography alone. HILIC-IM-MS has been successfully used to track the metabolic fate of deuterated arachidonic acid as it is incorporated into various complex lipids within a cell. nih.govacs.org

Imaging Mass Spectrometry (IMS): IMS techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS, are revolutionary because they can map the spatial distribution of molecules directly within a thin slice of biological tissue, without destroying the sample's morphology. tmc.edumaastrichtuniversity.nl This "molecular histology" allows researchers to see where specific lipids are located. For example, IMS has been used to reveal the accumulation of arachidonic acid-containing phospholipids at the invasive front of colorectal cancer tissues and within inflammatory granulomas in the liver, providing critical insights into the localized roles of these lipids in disease. aacrjournals.orgmaastrichtuniversity.nl

| Technique | Principle | Application to Arachidonic Acid Research |

|---|---|---|

| HILIC-IM-MS | Combines HILIC (polarity), Ion Mobility (shape/size), and MS (mass) for multi-dimensional separation. nih.govresearchgate.net | Resolves isobaric lipid isomers and tracks the metabolic incorporation of labeled arachidonic acid into complex lipids. acs.org |

| Imaging Mass Spectrometry (IMS) | Measures the m/z of molecules directly from a tissue section to create a spatial map of their distribution. maastrichtuniversity.nl | Visualizes the localization of arachidonic acid and its downstream metabolites in specific tissue microenvironments. aacrjournals.orgmaastrichtuniversity.nlacs.org |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (ID-MS) is considered the gold standard for quantitative analysis. The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This labeled compound, often called an internal standard, is chemically identical to the endogenous (unlabeled) analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium (B1214612), ¹³C).

Because the internal standard and the analyte behave identically during every step of the analytical procedure—including extraction, derivatization, chromatography, and ionization—any loss of sample during preparation affects both compounds equally. The mass spectrometer can differentiate between the two compounds based on their mass difference. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate and precise absolute concentration of the analyte can be calculated.

This compound is an ideal internal standard for the quantification of arachidonic acid methyl ester. The 'd8' signifies that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass shift of +8 Daltons makes it easily distinguishable from the natural, unlabeled (d0) molecule by the mass spectrometer, while its chemical behavior remains virtually identical.

When quantifying arachidonic acid, a known amount of Arachidonic Acid-d8 (or its free acid form, which is subsequently esterified) is added to the biological sample. The sample then undergoes extraction and derivatization to FAMEs. During GC-MS or LC-MS analysis, the d0 and d8 versions of the arachidonic acid methyl ester will co-elute from the chromatography column but will appear as two distinct peaks in the mass spectrum at their respective m/z values. The ratio of the intensity of the endogenous d0 peak to the d8 internal standard peak is used to calculate the absolute concentration of arachidonic acid in the original sample, effectively correcting for any experimental variations and ensuring a high degree of quantitative accuracy.

| Compound | Isotopic Label | Molecular Mass (Approx.) | Role in Analysis |

|---|---|---|---|

| Arachidonic Acid Methyl Ester | d0 (Endogenous) | 318.5 g/mol | The target analyte to be quantified in the biological sample. |

| This compound | d8 (Internal Standard) | 326.5 g/mol | Added in a known amount to the sample to enable absolute quantification by correcting for analytical variance. |

Method Validation for Analytical Precision and Accuracy in Biological Matrices

Method validation is a critical process in analytical chemistry, ensuring that a specific method is reliable, reproducible, and suitable for its intended purpose. For the quantification of this compound and its metabolites in complex biological matrices such as plasma, serum, or tissue, rigorous validation is essential to guarantee the fidelity of the results. psu.edu This process involves assessing several key parameters, with precision and accuracy being paramount for quantitative analysis. psu.edunih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Good repeatability is indicated by a low %RSD, with values often needing to be less than 3% for analytes at higher concentrations, though this tolerance may increase for trace-level components. psu.edu

Accuracy denotes the closeness of the mean of a set of results to the actual or true value. It is often evaluated through recovery studies, where a known quantity of the analyte (a "spike") is added to a biological sample and the sample is then analyzed. psu.edu The percentage of the spiked amount that is detected by the method (% recovery) is a direct measure of accuracy. For many bioanalytical methods, a recovery range of 80% to 120% is considered acceptable. psu.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for these analyses due to its high sensitivity and specificity, allowing for the detection of small molecule metabolites in biological samples. nih.govcreative-proteomics.com Validation of these methods confirms their suitability for quantifying endogenous compounds and their deuterated analogs, like this compound, which is often used as an internal standard for the quantification of endogenous arachidonic acid. caymanchem.combiomol.combiomol.com

Below is a table summarizing typical method validation parameters and acceptable limits for lipid analysis in biological matrices.

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Precision (%RSD) | The degree of scatter between a series of measurements. | <15-20% (lower for higher concentrations) | psu.edu |

| Accuracy (% Recovery) | The percentage of the true concentration that is measured. | 80-120% | psu.edu |

| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ≥0.99 | psu.edu |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | Signal-to-Noise Ratio > 3 | nih.gov |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio > 10 | psu.edu |

Sample Preparation and Derivatization Protocols for Enhanced Analysis

Optimized Extraction Procedures for Lipid Species

The accurate analysis of lipid species from biological samples begins with an efficient and reproducible extraction process. The goal is to isolate lipids from other cellular components like proteins, carbohydrates, and nucleic acids. The choice of extraction method is critical and depends on the sample matrix (e.g., fluid vs. solid tissue) and the specific lipid classes of interest. nih.gov

The "gold standard" methods for lipid extraction are the Folch and the Bligh and Dyer methods, both of which utilize a chloroform/methanol solvent system. nih.gov

Folch Method: This procedure is often preferred for solid tissues and samples with lower water content. nih.gov It uses a chloroform/methanol (2:1, v/v) mixture to create a single-phase system that solubilizes the lipids. After extraction, the addition of water or a salt solution induces phase separation, resulting in an upper aqueous layer and a lower organic layer containing the lipids. nih.gov The sample-to-solvent ratio is a critical factor, with a 1:20 (v/v) ratio often recommended for maximizing lipid yield. nih.gov

Bligh and Dyer Method: This method is considered advantageous for biological fluids or samples with high water content. nih.gov It uses a smaller proportion of solvent compared to the Folch method and starts with a biphasic chloroform/methanol/water system that becomes monophasic upon sample addition and mixing, before being returned to a biphasic system for separation. frontiersin.org

While effective, these traditional methods can be time-consuming. More rapid methods have been developed, including those based on methyl-tert-butyl ether (MTBE). An MTBE/methanol-based extraction has been shown to be effective for extracting a broad range of phospholipids and lysophospholipids from plasma. rsc.org For highly hydrophobic lipids, non-polar solvents like n-hexane or toluene (B28343) are commonly used in liquid-liquid extractions. nih.gov

Derivatization to Fatty Acid Methyl Esters for Chromatographic Compatibility

While this compound is already an ester, its parent compound, arachidonic acid, and other free fatty acids require a chemical modification step known as derivatization prior to analysis by gas chromatography (GC). sigmaaldrich.comrestek.com Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues within the GC system. sigmaaldrich.comrestek.com

Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). sigmaaldrich.comresearchgate.net This process improves chromatographic performance, allowing for better separation and quantification. sigmaaldrich.com

The most common method for preparing FAMEs is acid-catalyzed esterification or transesterification. nih.gov A widely used reagent is boron trifluoride (BF₃) in methanol. sigmaaldrich.comrestek.com The general procedure involves:

Heating the lipid sample with a BF₃-methanol solution (e.g., 12-14% w/w). sigmaaldrich.commdpi.com

The BF₃ acts as a catalyst, protonating an oxygen of the carboxyl group, which makes it much more reactive. sigmaaldrich.com

Methanol then combines with the activated acid to form the methyl ester and water. sigmaaldrich.com

After cooling, water and a non-polar solvent like hexane (B92381) are added to the mixture. sigmaaldrich.com

Vigorous shaking partitions the newly formed, non-polar FAMEs into the hexane layer, which can then be carefully removed for GC-MS analysis. sigmaaldrich.commdpi.com

This derivatization step is essential for the comprehensive profiling of fatty acids in a biological sample, enabling the simultaneous analysis of the deuterated internal standard and its endogenous, non-deuterated counterpart. caymanchem.com

Research Advancements and Future Prospects for Deuterated Arachidonic Acid Methyl Ester

Integration with Systems Biology and Multi-Omics Data Analysis

The use of Arachidonic Acid methyl ester-d8 is becoming increasingly integral to systems biology and multi-omics approaches, which seek to understand the complex interactions within biological systems. By serving as a stable isotope tracer, it allows researchers to follow the metabolic fate of exogenous arachidonic acid through various interconnected pathways.

In the field of transcriptomics, studies have analyzed the expression of genes in the arachidonic acid pathway across multiple organs and in various diseases, including cardiovascular, pulmonary, and renal conditions. nih.gov Such analyses reveal how comorbidities like diabetes and hypertension can alter the expression of genes for enzymes and receptors involved in arachidonic acid metabolism. nih.gov By using a deuterated tracer like this compound, researchers can correlate these gene expression changes with the actual metabolic flux and transformation of arachidonic acid into various bioactive eicosanoids.

Furthermore, multi-omics studies are uncovering complex relationships, such as the "gut-follicle axis." Research in Holstein cows has combined genomics, transcriptomics, and metabolomics to show how metabolites from the gut microbiota can influence arachidonic acid metabolism in ovarian granulosa cells, thereby affecting follicular development. nih.gov In such complex multi-system studies, deuterated tracers are essential for definitively tracking the journey of fatty acids and their metabolites from one biological compartment to another, providing clear, quantifiable data that links the different 'omic' layers. nih.gov The ability to distinguish the tracer from endogenous pools is critical for building accurate metabolic models within a systems biology framework.

Development of Advanced Isotopic Labeling Strategies (e.g., Dual-Isotope Labeling)

To overcome challenges in differentiating labeled lipids from the vast and complex endogenous lipidome, researchers are developing more sophisticated isotopic labeling strategies. A significant advancement is the dual-isotope labeling technique, which utilizes a mixture of two different deuterated versions of a fatty acid. nih.gov

One such study developed a method using an equimolar mix of two distinct deuterated arachidonic acids to investigate its role in ferroptosis, a form of iron-dependent cell death. nih.govchromatographyonline.com This approach causes metabolites of the labeled arachidonic acid to appear as a unique "doublet" or "triplet" peak in mass spectrometry analysis. nih.gov This signature peak allows for confident and unambiguous identification of the labeled molecules, a task that can be difficult with a single isotopic label due to the complexity of the lipidome. nih.gov

Other advanced strategies involve creating arachidonic acid derivatives with multiple types of labels. For instance, researchers have synthesized arachidonic acid containing both site-specific deuterium (B1214612) atoms and a remote tritium (B154650) radiolabel. nih.gov This dual-labeling approach is designed to enable highly precise measurements of kinetic isotope effects for enzymes like cyclooxygenase and lipoxygenase, providing deep mechanistic insights into their function. nih.gov These advanced labeling methods, moving beyond simple single-isotope tracers, represent the frontier of metabolic research, offering higher specificity and more detailed information on enzymatic processes and metabolic pathways.

Expanding Research Applications in Diverse Biological Models (e.g., in vitro cell cultures, animal models)

This compound is a critical tool for quantifying the uptake and metabolism of arachidonic acid in a wide array of biological models. Its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) ensures accurate measurement in complex biological samples. caymanchem.combiomol.com

In Vitro Cell Cultures In cultured cell models, deuterated arachidonic acid helps elucidate cellular mechanisms with high precision.

Ferroptosis: In studies of ferroptosis, dual-isotope deuterium labeling has been used to track the metabolic fate of exogenous arachidonic acid and its incorporation into the lipidome as cells undergo this death process. nih.govchromatographyonline.com

Cancer Biology: Researchers have used arachidonic acid to treat various cancer cell lines, including hepatocellular, lung, and breast carcinoma, to investigate its tumoricidal effects. mdpi.com Studies have shown that it can decrease the proliferation of these tumor cells, an effect associated with the activation of neutral sphingomyelinase and the accumulation of ceramides. mdpi.com

Intestinal Regeneration: In cultured intestinal organoids, arachidonic acid was found to promote the proliferation of intestinal epithelial cells and induce a change in organoid morphology. nih.gov Further studies in a rat intestinal epithelial cell line (IEC-6) suggested this effect is mediated through the activation of WNT signaling. nih.gov

Immunology: In cultured neoplastic mast cells, stable isotope-labeled arachidonic acid has been used as a tracer to determine the source of arachidonic acid that is metabolized into eicosanoids by the 5-lipoxygenase enzyme. nih.gov

Animal Models Animal models allow for the study of arachidonic acid metabolism in the context of a whole organism, where deuterated standards are essential for accurate quantification.

Gut-Brain Axis: In BALB/c mice, dietary arachidonic acid was shown to influence the gut microbiota composition, favoring the pro-inflammatory Escherichia–Shigella genus, and was associated with moderate neuroinflammation in the hippocampus and cortex. mdpi.com

Early Development: A study using delta-6-desaturase knockout (D6D-KO) mice, which cannot synthesize long-chain polyunsaturated fatty acids, demonstrated that dietary arachidonic acid is essential during the lactation period for healthy growth and motor activity. nih.gov

Fetal Development: The phospholipid molecular species composition, including arachidonic acid, has been analyzed in the developing brains of fetal guinea pigs. caymanchem.com

The following table summarizes key research findings using arachidonic acid in various biological models, where deuterated standards like this compound are crucial for precise quantification.

| Biological Model | Research Focus | Key Findings | Citations |

| In Vitro Cell Cultures | |||

| Cancer Cell Lines | Ferroptosis Pathways | Dual-isotope labeling tracked AA incorporation during lipid peroxidation-dependent cell death. | nih.govchromatographyonline.com |

| Cancer Cell Lines | Tumoricidal Mechanisms | AA treatment decreased proliferation and was linked to nSMase activation and ceramide accumulation. | mdpi.com |

| Intestinal Organoids | Gut Epithelium Regeneration | AA promoted epithelial cell proliferation by activating WNT signaling pathways. | nih.gov |

| Neoplastic Mast Cells | Eicosanoid Synthesis | Stable isotope tracers identified the source of AA used for leukotriene B4 production. | nih.gov |

| Animal Models | |||

| BALB/c Mice | Gut-Brain Axis | Dietary AA altered gut microbiota and was associated with neuroinflammation. | mdpi.com |

| D6D-KO Mice | Early Life Nutrition | AA intake was found to be essential for normal growth and motor function during lactation. | nih.gov |

| Guinea Pig | Fetal Development | AA is a key component of the phospholipid composition in the developing fetal brain. | caymanchem.com |

Enhancements in Analytical Sensitivity and High-Throughput Methodologies

The utility of this compound is amplified by concurrent advancements in analytical technologies that offer greater sensitivity and throughput. The primary role of this deuterated compound is to serve as an internal standard for precise quantification by GC-MS or LC-MS. biomol.com This is fundamental to improving analytical sensitivity, as it corrects for sample loss during preparation and variations in instrument response.

Modern mass spectrometry techniques, such as hydrophilic interaction–ion mobility–mass spectrometry (HILIC-IM-MS), provide an additional dimension of separation, enhancing the ability to resolve and identify complex lipid species. nih.gov When combined with isotopic labeling, these methods offer unparalleled clarity in metabolic studies. nih.gov

To handle the large datasets generated by these sensitive techniques, new computational tools are being developed. For instance, the "D-Tracer" software, a Python-based tool, was created specifically to efficiently process data from dual-isotope labeling experiments, automatically extracting and identifying metabolites with the signature isotopic pattern. nih.govchromatographyonline.com This automation is a key step toward high-throughput analysis of lipidomics data.

In parallel fields, new high-throughput screening platforms are emerging that could be adapted for lipid research. The "High-Throughput Methyl Reading" (HTMR) assay, for example, was developed for large-scale screening of compounds that affect DNA/RNA methyltransferases. nih.gov The principles behind this fluorescence polarization-based assay could inspire the development of similar high-throughput methods to screen for modulators of the enzymes involved in arachidonic acid metabolism, accelerating the discovery of new therapeutic agents.

Compound Information Table

Q & A

Q. How is Arachidonic Acid Methyl Ester-d8 synthesized and characterized for research use?

this compound is synthesized via esterification of deuterated arachidonic acid (AA-d8) with methanol under controlled conditions. The deuterium atoms are typically introduced at positions 5, 6, 8, 9, 11, 12, 14, and 15 to minimize isotopic interference in metabolic studies . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to verify isotopic purity (≥98%) and absence of unlabeled contaminants. Solvent exchange protocols (e.g., ethanol to DMSO) require evaporation under nitrogen to prevent oxidation .

Q. What methods are used to quantify this compound in biological samples?

Quantification relies on stable isotope dilution assays coupled with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For GC-MS, samples are derivatized (e.g., methyl esterification) to enhance volatility, followed by separation on polar columns (e.g., Equity®-1) and detection via selective ion monitoring (SIM) for deuterated ions (e.g., m/z 326 for AA-d8 methyl ester) . LC-MS/MS avoids derivatization, using reverse-phase C18 columns and multiple reaction monitoring (MRM) for higher sensitivity in complex matrices like plasma .

Q. What experimental design considerations are critical when using this compound as a tracer?

Key considerations include:

- Solvent compatibility : Ethanol or DMSO are preferred for solubility; solvent exchange must avoid prolonged exposure to oxygen .

- Dose optimization : Ensure isotopic enrichment does not exceed 5% of endogenous AA pools to avoid perturbing metabolic pathways .

- Control experiments : Use unlabeled AA methyl ester to distinguish tracer effects from experimental artifacts .

- Sample quenching : Rapid freezing in liquid nitrogen prevents post-harvest enzymatic activity altering AA-d8 distribution .

Advanced Research Questions

Q. How does isotopic labeling (d8) affect the metabolic fate of Arachidonic Acid Methyl Ester in vivo?

Deuterium labeling at non-reactive positions (e.g., methylene groups) minimizes kinetic isotope effects (KIEs), ensuring metabolic fidelity. However, deuterium at bis-allylic positions (e.g., C7 or C10) can slow hydrogen abstraction during lipoxygenase (LOX) or cyclooxygenase (COX) reactions, altering eicosanoid profiles. Studies using AA-d8 must validate that downstream metabolites (e.g., prostaglandins, leukotrienes) retain isotopic integrity via high-resolution MS . For example, 20-Hydroxyeicosatetraenoic acid (20-HETE) derived from AA-d8 should show a mass shift consistent with eight deuteriums .

Q. How can researchers resolve contradictions in data regarding the incorporation efficiency of this compound into cellular membranes?

Discrepancies often arise from:

- Subcellular compartmentalization : AA-d8 may preferentially incorporate into phospholipid subclasses (e.g., phosphatidylinositol vs. phosphatidylethanolamine). Lipidomic profiling using LC-MS/MS with collision-induced dissociation (CID) can map distribution .

- Cell-type variability : Macrophages and endothelial cells exhibit differential phospholipase A2 (PLA2) activity, affecting AA-d8 release rates. Parallel experiments with radiolabeled [³H]-AA can normalize incorporation data .

- Artifacts in extraction : Incomplete transesterification during sample preparation can underestimate AA-d8 levels. Validation via spiked internal standards (e.g., AA-d11) is critical .

Q. What advanced techniques are employed to study the interaction of this compound with enzymatic targets?

- Molecular docking and MD simulations : Predict binding affinities of AA-d8 to COX-2 or cytochrome P450 enzymes, accounting for deuterium-induced conformational changes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of AA-d8 binding to phospholipid bilayers .

- Stable isotope-resolved NMR (SIR-NMR) : Track deuterium positional retention in metabolites, resolving ambiguities in metabolic flux .

Methodological Best Practices

- Data validation : Use orthogonal techniques (e.g., GC-MS and LC-MS/MS) to confirm AA-d8 quantification .

- Ethical reporting : Disclose isotopic purity, solvent residues, and potential KIEs in publications to ensure reproducibility .

- Pathway contextualization : Integrate AA-d8 data with lipidomic and transcriptomic datasets to map systemic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.